5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylicacid
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Overview
Description
5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H13O3P and a molecular weight of 188.16 g/mol . This compound is characterized by the presence of a cyclopentene ring substituted with a dimethylphosphoryl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentene with dimethylphosphoryl chloride in the presence of a base, followed by the introduction of a carboxylic acid group through various organic synthesis techniques. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphines.
Scientific Research Applications
5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1-carboxylic acid: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.
Dimethylphosphorylcyclopentane: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
5-(Dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C8H13O3P |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-dimethylphosphorylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H13O3P/c1-12(2,11)7-5-3-4-6(7)8(9)10/h4,7H,3,5H2,1-2H3,(H,9,10) |
InChI Key |
ISAWIOUSIVDCEX-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CCC=C1C(=O)O |
Origin of Product |
United States |
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